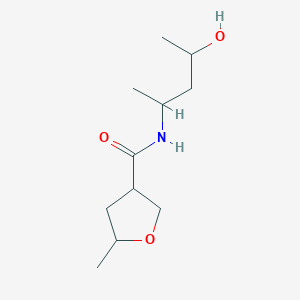
5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a heterocyclic compound that is synthesized using specific methods and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide involves its interaction with enzymes that cleave the amide bond in the molecule. The compound is recognized by the enzyme's active site, where it undergoes hydrolysis to form 5-methyl-3-oxopentanoic acid and 6-oxopiperidine-3-carboxylic acid. The rate of hydrolysis depends on the enzyme's specificity and kinetics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide are dependent on its interaction with enzymes and their mechanisms of action. The compound can be used to study the specificity and kinetics of enzymes, as well as protein-ligand interactions. Additionally, it has potential applications in drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide in lab experiments include its specificity for certain enzymes and its potential applications in drug discovery. However, the limitations include the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, the compound may not be suitable for all enzymes and may require optimization of reaction conditions.
Zukünftige Richtungen
For the use of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide in biochemical research include its continued use as a tool for studying enzymes and protein-ligand interactions. Additionally, the compound may have potential applications in drug discovery, particularly in the development of enzyme inhibitors. Further research may also focus on the optimization of reaction conditions and the synthesis of related compounds with different biochemical and physiological effects.
Synthesemethoden
The synthesis of 5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide involves the reaction of 5-methyl-3-oxopentanoic acid with 1,3-diaminopropane in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the product. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide has potential applications in biochemical research, particularly in the study of enzymes and their mechanisms of action. It can be used as a substrate for enzymes such as carboxypeptidases and aminopeptidases, which cleave the amide bond in the molecule. This allows for the characterization of the enzyme's specificity and kinetics. Additionally, the compound can be used as a tool to study protein-ligand interactions and drug discovery.
Eigenschaften
IUPAC Name |
5-methyl-N-(6-oxopiperidin-3-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7-4-8(6-16-7)11(15)13-9-2-3-10(14)12-5-9/h7-9H,2-6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCXTKEEUGFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)
![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)

![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)